N-([2,4'-bipyridin]-4-ylmethyl)picolinamide
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Overview
Description
Synthesis Analysis
The synthesis of picolinamide has been reported in the literature . A synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes by employing Pd(TFA) 2 as the catalyst in n-octane has been developed . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA) 2 .Molecular Structure Analysis
The molecular structure of picolinamide is available in various databases . The IUPAC Standard InChI for picolinamide is InChI=1S/C6H6N2O/c7-6(9)5-3-1-2-4-8-5/h1-4H, (H2,7,9) .Chemical Reactions Analysis
Picolinamide has been used in various chemical reactions. For instance, it has been used in a sequential reaction with benzaldehydes promoted by Pd(TFA) 2 to synthesize 4,5-disubstituted 2-(pyridin-2-yl)oxazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of picolinamide can be found in various databases . The average mass of picolinamide is 122.125 Da and its monoisotopic mass is 122.048012 Da .Scientific Research Applications
- Application : Researchers have modified the nitrilase from Acidovorax facilis 72 W (Nit72W) to enhance its secondary activity toward 2-cyanopyridine. The best mutant, W188M, efficiently converts 2-cyanopyridine to 2-picolinamide, showing potential for industrial applications .
- Application : The synthesis of picolinamide-supported tetracoordinated organoboron complexes involves chelating interactions between π-conjugated ligands and boron atoms. These complexes exhibit unique properties and can be useful in materials science and catalysis .
- Application : Silver(I) complexes with picolinamide ligands form five-membered chelate rings. These complexes have potential applications in materials, sensors, and molecular recognition .
Biocatalysis and Industrial Production
Organoboron Complexes
Supramolecular Chemistry
Safety and Hazards
Mechanism of Action
Target of Action
N-([2,4’-bipyridin]-4-ylmethyl)picolinamide, a picolinamide derivative, primarily targets the lipid-transfer protein Sec14p . This protein plays a crucial role in the regulation of lipid metabolism in cells .
Mode of Action
The compound interacts with its target, Sec14p, by binding to it . This interaction inhibits the function of Sec14p, leading to alterations in lipid metabolism within the cell .
Biochemical Pathways
The primary biochemical pathway affected by N-([2,4’-bipyridin]-4-ylmethyl)picolinamide is the lipid metabolism pathway . By inhibiting Sec14p, the compound disrupts the normal flow of this pathway, leading to downstream effects on cellular processes that rely on lipid metabolism .
Result of Action
The inhibition of Sec14p by N-([2,4’-bipyridin]-4-ylmethyl)picolinamide leads to disruptions in lipid metabolism . This can have various molecular and cellular effects, depending on the specific roles of lipids in the affected cells .
properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(15-3-1-2-7-19-15)21-12-13-4-10-20-16(11-13)14-5-8-18-9-6-14/h1-11H,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPKSWNHAOWMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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